molecular formula C17H23BrClNO5 B4001048 1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine;oxalic acid

1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine;oxalic acid

Cat. No.: B4001048
M. Wt: 436.7 g/mol
InChI Key: ILNBHMWPHHOSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperidine ring attached to a butyl chain, which is further connected to a bromochlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine typically involves multiple steps, starting with the preparation of the bromochlorophenoxy butyl intermediate. This intermediate is then reacted with piperidine under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-4-chlorophenoxy)butanoic acid
  • 4-(4-Bromo-2-chlorophenoxy)butanoic acid
  • 4-(2-Bromo-4-ethylphenoxy)butanoic acid
  • 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid

Uniqueness

1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

1-[4-(2-bromo-4-chlorophenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrClNO.C2H2O4/c16-14-12-13(17)6-7-15(14)19-11-5-4-10-18-8-2-1-3-9-18;3-1(4)2(5)6/h6-7,12H,1-5,8-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNBHMWPHHOSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine;oxalic acid
Reactant of Route 3
1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.